Luprostiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

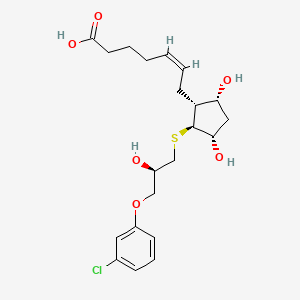

Luprostiol is a synthetic analog of prostaglandin F2α, primarily used in veterinary medicine for its luteolytic properties. Its chemical structure is characterized by the formula , and it is known for its role in inducing luteolysis, which is the breakdown of the corpus luteum in various animal species. This compound is particularly significant in managing reproductive cycles in livestock, such as cattle and horses, where it facilitates estrous synchronization and enhances fertility outcomes .

- Oxidation: Luprostiol can be oxidized to yield various derivatives, which may alter its biological activity.

- Reduction: The compound can also undergo reduction reactions that modify its functional groups, potentially affecting its efficacy as a luteolytic agent.

- Hydrolysis: In biological systems, luprostiol may be hydrolyzed, impacting its pharmacokinetics and pharmacodynamics .

These reactions are crucial for understanding the stability and behavior of luprostiol in different environments, including physiological conditions.

Luprostiol exhibits significant biological activity through its interaction with prostaglandin receptors. It primarily acts as an agonist at the prostaglandin F receptor, leading to:

- Induction of Luteolysis: Luprostiol effectively causes the regression of the corpus luteum, resulting in decreased progesterone levels. This action is beneficial for synchronizing estrus in livestock .

- Estrous Synchronization: Administering luprostiol can synchronize estrous cycles in cattle and other animals, enhancing breeding efficiency. Studies have shown that doses of luprostiol can significantly reduce the interval to estrus after treatment .

- Stress Response Modulation: Research indicates that while luprostiol induces luteolysis, it may also transiently increase cortisol levels, suggesting a complex interaction with stress responses during reproductive management .

The synthesis of luprostiol involves multi-step organic reactions that typically include:

- Starting Material Selection: The synthesis begins with appropriate precursors that contain the necessary functional groups.

- Formation of Key Intermediates: Through a series of reactions such as alkylation and cyclization, key intermediates are formed.

- Final Assembly: The final steps involve coupling reactions that yield luprostiol in its active form.

The precise synthetic pathway can vary based on desired purity and yield but typically involves advanced organic chemistry techniques .

Luprostiol has several applications in veterinary medicine:

- Estrous Synchronization: It is widely used to synchronize estrus in cattle and other livestock, facilitating timed breeding programs.

- Induction of Abortion: In certain cases, luprostiol is used to induce abortion in non-food-producing animals under veterinary supervision.

- Management of Reproductive Disorders: The compound aids in treating conditions related to reproductive health by regulating hormone levels effectively .

Studies on luprostiol interactions reveal important considerations for its use:

- Drug Interactions: Luprostiol's efficacy can be influenced when used alongside other medications such as acetylsalicylic acid and alclofenac, which may alter its luteolytic effects .

- Physiological Interactions: Research indicates that individual physiological responses may vary based on factors like age and health status of the animal receiving treatment .

Understanding these interactions is essential for optimizing treatment protocols in veterinary practice.

Luprostiol shares similarities with other prostaglandin analogs but has unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Cloprostenol | Estrous synchronization | More potent than luprostiol | |

| Dinoprost | Inducing labor/abortion | Used in human medicine | |

| Carboprost | Inducing labor | Has a longer half-life than luprostiol | |

| Bimatoprost | Glaucoma treatment | Primarily used in ophthalmology |

Luprostiol's specificity for certain animal species and its particular mode of action make it a valuable tool in veterinary reproductive management . Its ability to synchronize estrus effectively while minimizing adverse effects sets it apart from other compounds in this class.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Korzekwa AJ, Lukasik K, Pilawski W, Piotrowska-Tomala KK, Jaroszewski JJ, Yoshioka S, Okuda K, Skarzynski DJ. Influence of prostaglandin F₂α analogues on the secretory function of bovine luteal cells and ovarian arterial contractility in vitro. Vet J. 2014 Jan;199(1):131-7. doi: 10.1016/j.tvjl.2013.09.021. Epub 2013 Sep 26. Erratum in: Vet J. 2015 May;204(2):235. PubMed PMID: 24268486.

3: Emmerich IU. [New drugs for horses and production animals in 2014]. Tierarztl Prax Ausg G Grosstiere Nutztiere. 2015;43(3):154-8. doi: 10.15653/TPG-150250. Epub 2015 May 27. German. PubMed PMID: 26013471.

4: Batista M, Niño T, Alamo D, González F, Santana M, Rodríguez N, Cabrera F, Gracia A. Use of Luprostiol and Cloprostenol for induction of parturition in pregnant goats. Reprod Domest Anim. 2009 Feb;44(1):83-7. doi: 10.1111/j.1439-0531.2007.01001.x. Epub 2008 Jun 19. PubMed PMID: 18564313.

5: Diehl JR, Newby TJ. Dosage response evaluation of luprostiol administered to pregnant sows. Theriogenology. 1989 Jul;32(1):11-7. PubMed PMID: 16726647.

6: Kiracofe GH, Wright JM, Newby TJ. Reproductive characteristics of cyclic beef heifers treated with the prostaglandin analog luprostiol. Theriogenology. 1988;30(5):931-6. PubMed PMID: 16726535.

7: Plata NI, Spitzer JC, Henricks DM, Thompson CE, Plyler BB, Newby TJ. Endocrine, estrous and pregnancy response to varying dosages of Luprostiol in beef cows. Theriogenology. 1989 Apr;31(4):801-12. PubMed PMID: 16726595.

8: Plata NI, Spitzer JC, Thompson CE, Henricks DM, Reid MP, Newby TJ. Synchronization of estrus after treatment with Luprostiol in beef cows and in beef and dairy heifers. Theriogenology. 1990 May;33(5):943-52. PubMed PMID: 16726791.

9: Godfrey RW, Guthrie MJ, Neuendorff DA, Randel RD. Evaluation of luteolysis and estrous synchronization by a prostaglandin analog (Luprostiol) in Brahman cows and heifers. J Anim Sci. 1989 Aug;67(8):2067-74. PubMed PMID: 2793625.

10: Stolla R, Schmid G. [Effects of natural and synthetic PGF2 alpha preparations on the uterine contractility of cattle]. Berl Munch Tierarztl Wochenschr. 1990 Jun 1;103(6):198-202. German. PubMed PMID: 2383227.

11: Jöchle W, Irvine CH, Alexander SL, Newby TJ. Release of LH, FSH and GnRH into pituitary venous blood in mares treated with a PGF analogue, luprostiol, during the transition period. J Reprod Fertil Suppl. 1987;35:261-7. PubMed PMID: 3119828.

12: Grégoire A, Allard A, Huamán E, León S, Silva RM, Buff S, Berard M, Joly T. Control of the estrous cycle in guinea-pig (Cavia porcellus). Theriogenology. 2012 Sep 1;78(4):842-7. doi: 10.1016/j.theriogenology.2012.03.034. Epub 2012 May 22. PubMed PMID: 22626773.

13: Neglia G, Gasparrini B, Salzano A, Vecchio D, De Carlo E, Cimmino R, Balestrieri A, D'Occhio MJ, Campanile G. Relationship between the ovarian follicular response at the start of an Ovsynch-TAI program and pregnancy outcome in the Mediterranean river buffalo. Theriogenology. 2016 Dec;86(9):2328-2333. doi: 10.1016/j.theriogenology.2016.07.027. Epub 2016 Aug 4. PubMed PMID: 27577986.

14: Sönmez C, Eroglu A. [The effect of the covering of mares during the postpartum heat on the pregnancy rate]. Berl Munch Tierarztl Wochenschr. 1994 Feb;107(2):48-9. German. PubMed PMID: 7993337.

15: Kerr DR, McGowan MR, Carroll CL, Baldock FC. Evaluation of three estrus synchronization regimens for use in extensively managed Bos indicus and Bos indicus/taurus heifers in Northern Australia. Theriogenology. 1991 Jul;36(1):129-41. PubMed PMID: 16726986.

16: Picherit C, Dalle M, Néliat G, Lebecque P, Davicco MJ, Barlet JP, Coxam V. Genistein and daidzein modulate in vitro rat uterine contractile activity. J Steroid Biochem Mol Biol. 2000 Dec 15;75(2-3):201-8. PubMed PMID: 11226836.

17: Logue DN, Salaheddine M, Renton JP. A comparison of two techniques for the synchronisation of oestrus in dairy heifers. Vet Rec. 1991 Aug 24;129(8):171-3. PubMed PMID: 1659024.

18: Rojas J, Kumar V. Evaluation of microcrystalline cellulose II (MCCII) as an alternative extrusion-spheronization aid. Pharmazie. 2012 Jul;67(7):595-7. PubMed PMID: 22888514.

19: Batista M, Reyes R, Santana M, Alamo D, Vilar J, González F, Cabrera F, Gracia A. Induction of parturition with aglepristone in the Majorera goat. Reprod Domest Anim. 2011 Oct;46(5):882-8. doi: 10.1111/j.1439-0531.2011.01759.x. Epub 2011 Feb 15. PubMed PMID: 21320179.

20: van den Hurk R, Dijkstra G, Hulshof SC, Vos PL. Micromorphology of antral follicles in cattle after prostaglandin-induced luteolysis, with particular reference to atypical granulosa cells. J Reprod Fertil. 1994 Jan;100(1):137-42. PubMed PMID: 8182581.